molecular formula C12H19N B1416300 4-ethyl-N-(2-methylpropyl)aniline CAS No. 537041-63-7

4-ethyl-N-(2-methylpropyl)aniline

Cat. No. B1416300
CAS RN: 537041-63-7
M. Wt: 177.29 g/mol
InChI Key: LABMSHZWRXZHSW-UHFFFAOYSA-N
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Description

“4-ethyl-N-(2-methylpropyl)aniline” is a chemical compound with the molecular formula C12H19N . It is also known by its IUPAC name, N-(4-ethylphenyl)-N-isobutylamine .


Synthesis Analysis

While specific synthesis methods for “4-ethyl-N-(2-methylpropyl)aniline” were not found, anilines can generally be synthesized through methods such as nitration followed by reduction, or through Friedel Crafts acylation followed by a Clemmensen Reduction . In a study on the polymerization of new aniline derivatives, aniline monomers were modified with various characteristics to study the effect of the substituent on the respective polymer .


Molecular Structure Analysis

The molecular weight of “4-ethyl-N-(2-methylpropyl)aniline” is 177.29 . The InChI code for this compound is 1S/C12H19N/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 .


Physical And Chemical Properties Analysis

“4-ethyl-N-(2-methylpropyl)aniline” is a liquid at room temperature .

Scientific Research Applications

Catalytic Applications

  • Trifluoroacetylation of Anilines : Anilines, including those with functional groups such as alcohols and secondary amines, can be selectively trifluoroacetylated under certain conditions, as explored by Prashad et al. (2000) (Prashad et al., 2000).

  • Synthesis of N-Arylated Amines : A catalytic system for synthesizing N-arylated amines, such as 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline, is discussed in a study by Zheng and Wang (2019) (Zheng & Wang, 2019).

Synthetic Methodologies

  • Synthesis of Substituted Anilines : Banoji et al. (2022) developed a one-pot method for synthesizing pyrazol-4-yl- and 2H-chromene-based substituted anilines, which have potential applications in fluorescence probes and antibacterial activities (Banoji et al., 2022).

Coating Applications

  • Corrosion Resistance Coatings : Shah and Iroh (2002) studied the use of poly(N-ethyl aniline) coatings on Al-2024 alloy for corrosion resistance, highlighting its effectiveness (Shah & Iroh, 2002).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “4-ethyl-N-(2-methylpropyl)aniline” were not found, research into aniline derivatives continues to be a promising field. For example, the modification of aniline monomers to study the effect of the substituent on the respective polymer has shown potential for the design of chemical sensors .

properties

IUPAC Name

4-ethyl-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABMSHZWRXZHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To potassium iodide (5342 mg, 32.2 mmol), [Cp*IrCl2]2 (128 mg, 0.161 mmol) and 4-ethylaniline (2 mL, 16.09 mmol) at room temperature, was added 2-methylpropan-1-ol (5.94 mL, 64.4 mmol), followed by water (10 mL). The reaction vessel was sealed and heated by microwaves (Biotage Initiator) to 150° C. for 90 minutes. After cooling the reaction mixture was diluted with water (10 mL) and dichloromethane (20 mL) then stirred vigorously for 3 minutes. The organic phase was separated by hydrophobic frit. The aqueous phase was diluted with further dichloromethane (10 mL) and again stirred vigorously for 2 minutes, then the organics separated by hydrophobic frit. The combined organic fractions were evaporated in vacuo to give the crude product as a brown oil. The crude was purified by silica (Si) chromatography (0-50% dichloromethane-cyclohexane gradient). The appropriate fractions were combined and evaporated in vacuo to give the required product, 2.612 g, as a pale yellow oil. LCMS [LCMS1] Rt 0.96 min, m/z (ES+) 178 (M+H).
Quantity
5342 mg
Type
reactant
Reaction Step One
[Compound]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5.94 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-methyl-1-propanol (5.94 mL, 64.40 mmol), 4-ethylaniline (2 mL, 16.09 mmol), potassium iodide (5.342 g, 32.2 mmol) and [Cp*IrCl2]2 (128 mg, 0.161 mmol) was prepared in water (10 mL). This mixture was heated by microwaves to 150° C. for 1.5 hours. After cooling, the reaction mixture was diluted with dichloromethane (20 mL) and water (10 mL) then stirred vigorously for 3 minutes. The organic phase was separated (hydrophobic frit) and the aqueous phase was diluted with further dichloromethane (10 mL) then stirred vigorously for 2 minutes and separated (hydrophobic frit). The combined organic fractions were evaporated in vacuo to give the crude product as a brown oil. The crude was purified by flash silica (Si) chromatography (using a 0-50% dichloromethane-cyclohexane gradient). The appropriate fractions were combined and evaporated in vacuo to give the title compound as a pale yellow oil. (1.9285 g, 77%). LCMS (M+1) 178, RT 0.91 mins.
Quantity
5.94 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5.342 g
Type
reactant
Reaction Step One
[Compound]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
128 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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